N-Butyl-D9-amine hcl chemical properties
N-Butyl-D9-amine hcl chemical properties
An In-Depth Technical Guide to the Physicochemical Properties and Applications of N-Butyl-D9-amine HCl
Introduction
N-Butyl-D9-amine Hydrochloride (HCl) is the perdeuterated stable isotope-labeled analogue of n-butylamine HCl. In this molecule, all nine hydrogen atoms on the n-butyl chain have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution, while seemingly minor, imparts significant properties that make it an invaluable tool in modern chemical and pharmaceutical research. The primary utility of deuterium-labeled compounds stems from the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes involving the cleavage of that bond.[1]
This guide provides a comprehensive technical overview of N-Butyl-D9-amine HCl for researchers, scientists, and drug development professionals. It delves into its core chemical properties, the scientific rationale behind its applications, conceptual synthetic and analytical protocols, and critical safety considerations, moving beyond a simple data sheet to offer field-proven insights into its practical use.
Part 1: Core Chemical and Physical Properties
N-Butyl-D9-amine HCl is a primary amine salt where the alkyl group is fully deuterated. This isotopic enrichment is the defining feature that governs its applications. The fundamental identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | n-Butyl-d9-amine hydrochloride | [2][3] |
| Synonyms | 1-Butanamine-d9 hydrochloride, 1-Butylamine-D9 HCl | [2][3] |
| CAS Number | 344298-86-8 | [2][4][5] |
| Molecular Formula | C₄D₉H₂N·HCl (or CD₃CD₂CD₂CD₂NH₂·HCl) | [2][6] |
| Molecular Weight | 118.65 g/mol | [2][4] |
| Isotopic Purity | Typically ≥98 atom % D | [2][4][5] |
| Chemical Purity | Typically ≥98% | [4][7] |
| Unlabeled CAS No. | 3858-78-4 (for n-Butylamine HCl) | [2][4] |
Structural Impact of Deuteration: The substitution of hydrogen with deuterium does not alter the molecular geometry, polarity, or the types of intermolecular forces the molecule can participate in. However, the increased mass results in a higher molecular weight and subtle changes in vibrational energy levels, which is the physical basis of the Kinetic Isotope Effect.
Stability and Storage: N-Butyl-D9-amine HCl is generally a stable compound. For long-term integrity, it should be stored at room temperature or, for enhanced stability, at -20°C in a tightly sealed container to protect it from moisture.[2][5] Commercial suppliers recommend that the compound be re-analyzed for chemical purity after three years to ensure it remains suitable for use.[2]
Part 2: The Role of Deuteration: Scientific Rationale and Applications
The core value of N-Butyl-D9-amine HCl lies in its isotopic label. Understanding the principles behind its use is key to leveraging it effectively in a research context.
The Kinetic Isotope Effect (KIE)
The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. In the case of N-Butyl-D9-amine HCl, the C-D bonds are stronger and vibrate at a lower frequency than C-H bonds. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic pathway (e.g., oxidation by cytochrome P450 enzymes).[1]
Caption: The higher energy required to break the C-D bond results in a slower metabolic rate (k_D) compared to the C-H bond (k_H).
Core Applications
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Internal Standards for Quantitative Analysis: Deuterated compounds are the gold standard for use as internal standards in mass spectrometry-based bioanalysis (LC-MS). N-Butyl-D9-amine HCl and its derivatives co-elute chromatographically with their unlabeled counterparts but are easily distinguished by their higher mass. This allows for precise and accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.[1]
-
Metabolic Pathway Elucidation: By introducing a deuterated compound into a biological system, researchers can trace the fate of the molecule. Analyzing the mass shifts in resulting metabolites helps to pinpoint the sites of metabolic transformation, providing clear insights into how a drug or xenobiotic is processed in the body.
-
Improving Pharmacokinetic (PK) Profiles: Leveraging the KIE, "heavy drugs" can be designed where deuterium is strategically placed at sites of metabolic vulnerability. This can slow down drug metabolism, potentially leading to:
-
Increased plasma half-life and drug exposure.
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Reduced formation of toxic metabolites.
-
Lower required dosage, improving patient safety and compliance.[1]
-
-
Synthetic Building Block: N-Butyl-D9-amine HCl serves as a deuterated building block for the synthesis of more complex molecules. For instance, it can be used in the preparation of deuterated 5-HT6 receptor antagonists, which are investigated for treating neurological disorders like Alzheimer's disease.[8] It is also a precursor for synthesizing other labeled active pharmaceutical ingredients (APIs) and research chemicals.[9][10]
Part 3: Synthesis and Quality Control
Conceptual Synthetic Workflow
While multiple proprietary methods exist, the synthesis of N-Butyl-D9-amine HCl generally relies on incorporating the deuterium label early in the synthetic sequence using deuterated starting materials. A plausible route involves the reaction of a deuterated butyl precursor with a nitrogen source.
Caption: A conceptual workflow for the synthesis of N-Butyl-D9-amine HCl from a deuterated precursor.
Analytical Quality Control
Rigorous analytical testing is essential to validate the identity, purity, and isotopic enrichment of N-Butyl-D9-amine HCl. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for this purpose.
This protocol is adapted from established methods for analyzing residual amines in pharmaceutical substances.[11][12]
1. Objective: To confirm the identity and determine the chemical purity of N-Butyl-D9-amine HCl, and to quantify any residual unlabeled n-butylamine.
2. Materials & Instrumentation:
-
Gas chromatograph with a mass spectrometer (MS) or flame-ionization detector (FID).
-
DB-624 column (or equivalent polar column).
-
Headspace autosampler.
-
Solvent: N,N-Dimethylacetamide (DMA).
-
Reference standards: N-Butyl-D9-amine HCl and n-butylamine HCl.
3. Headspace Conditions:
-
Vial Oven Temperature: 100°C
-
Needle Temperature: 110°C
-
Transfer Line Temperature: 120°C
-
Thermostat Time: 30 min
4. GC Conditions:
-
Column Temperature: Initial 40°C (hold 10 min), ramp to 240°C at 40°C/min, hold for 8 min.
-
Injector Temperature: 200°C
-
Carrier Gas: Helium or Nitrogen.
5. Sample Preparation:
-
Accurately weigh approximately 100 mg of the N-Butyl-D9-amine HCl sample into a headspace vial.
-
Add 5 mL of DMA.
-
Seal the vial immediately.
-
Prepare a series of calibration standards using the reference materials in the same manner.
6. Analysis & Interpretation:
-
Run the samples through the GC-MS system.
-
Identity Confirmation: The deuterated compound will have a retention time nearly identical to its unlabeled counterpart. Identity is confirmed by the mass spectrum, which will show a molecular ion (or characteristic fragment) corresponding to the mass of the D9-amine.
-
Purity Assessment: Chemical purity is determined by comparing the peak area of the main component to the total area of all peaks detected.
-
Isotopic Enrichment: The ratio of the mass fragments corresponding to the D9-analyte versus the D0-analyte (unlabeled) is used to calculate the atom % D enrichment.
Part 4: Safety and Handling
While this guide focuses on the hydrochloride salt, safety data for the free amine (N-Butyl-D9-amine) is highly relevant, as the free base can be liberated. The free amine is a hazardous substance requiring stringent safety protocols.[13]
| Hazard Classification (for Free Amine) | GHS Pictogram | Precautionary Statement | Source(s) |
| Highly Flammable Liquid and Vapour | 🔥 | P210: Keep away from heat, sparks, open flames. | [13] |
| Toxic if Swallowed, Inhaled, or in Contact with Skin | 💀 | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [13] |
| Causes Severe Skin Burns and Eye Damage | corrosive | P280: Wear protective gloves/clothing/eye protection. | [13][14] |
| Emergency Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [13] |
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: Always handle N-Butyl-D9-amine HCl and its solutions inside a certified chemical fume hood to prevent inhalation of any vapors or dust.
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical splash goggles at all times.
-
Dispensing: For solid material, use appropriate tools to avoid generating dust. For solutions, use a calibrated pipette or syringe.
-
Storage: Store in a well-ventilated, designated area for flammable and corrosive materials, away from incompatible substances like strong oxidizing agents and acids.[15]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N-Butyl-D9-amine HCl is more than just a labeled chemical; it is a sophisticated tool that enables significant advances in pharmaceutical and chemical research. Its utility in quantitative bioanalysis, metabolic studies, and the strategic design of new drug candidates underscores the importance of isotopic labeling. By understanding its fundamental properties, the scientific principles of its application, and the necessary protocols for its handling and analysis, researchers can effectively and safely harness its potential to drive innovation and discovery.
References
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Chemical Land21. (n.d.). n-BUTYLAMINE. Retrieved from Chemical Land21 website. [Link][16]
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NIOSH. (1994). n-BUTYLAMINE: METHOD 2012. CDC. Retrieved from [Link][17]
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PubChem. (n.d.). tert-Butyl-d9-amine. National Center for Biotechnology Information. Retrieved from [Link][18]
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Sciencemadness Discussion Board. (2011). N-Butylamine. Retrieved from [Link][21]
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Macmillan Group, Princeton University. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link][22]
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Google Patents. (n.d.). CN111320547A - Synthesis method of lumefantrine-D9. Retrieved from [10]
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